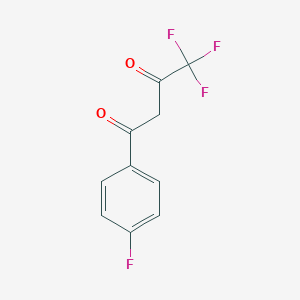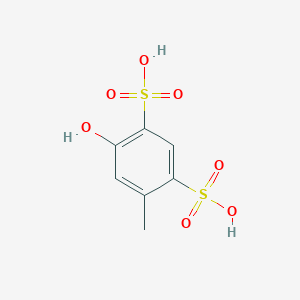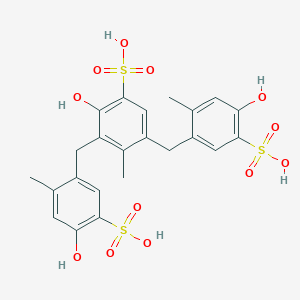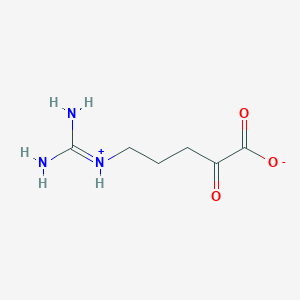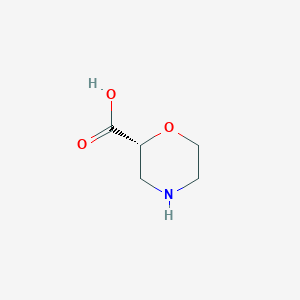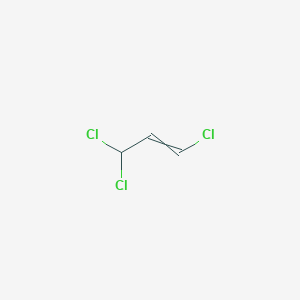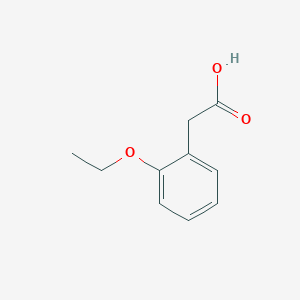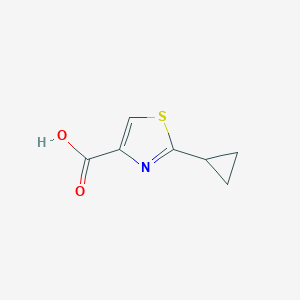
2-环丙基噻唑-4-羧酸
描述
“2-Cyclopropylthiazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropylthiazole-4-carboxylic acid” consists of a thiazole ring attached to a carboxylic acid group and a cyclopropyl group . The InChI code for this compound is 1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) .
Physical And Chemical Properties Analysis
“2-Cyclopropylthiazole-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 169.2 and a density of 1.5±0.1 g/cm3 . Its boiling point is 354.9±15.0 °C at 760 mmHg .
科学研究应用
化学合成和重排:
- 2-环丙基噻唑烷盐经重排产生融合的杂环化合物,如6,7-二氢-5H-吡咯并[2,1-b]噻唑-4-铵盐 (Tomilov et al., 2013)。这意味着2-环丙基噻唑-4-羧酸可能是合成复杂杂环结构的前体。
法医科学和毒理学:
- 2-氨基噻唑烷-4-羧酸(ATCA),氰化物的代谢产物,是氰化物中毒的稳定生物标志物。在生物材料中确定它对法医分析至关重要 (Giebułtowicz等,2016)。
- 在血浆中研究ATCA可提供有关其药代动力学和在氰化物暴露诊断中的潜在用途的见解 (Petrikovics et al., 2012)。
生物活性化合物的合成:
- 合成5-氨基-1,2,3-三唑-4-羧酸,一个结构相关的化合物,显示了2-环丙基噻唑-4-羧酸在创建具有生物活性的三唑基脊的潜力。这些可以在药物化学中应用,如HSP90抑制剂 (Ferrini et al., 2015)。
荧光探针的开发:
- 乙酰基-2-(4-(丙烯酰氧基)-3-甲酰基苯基)-4-甲基噻唑-5-羧酸乙酯,一种噻唑-4-羧酸衍生物,被用作检测生物硫醇的荧光探针,表明2-环丙基噻唑-4-羧酸在创建诊断工具中的潜力 (Wang et al., 2017)。
制药研究和开发:
- 其相关化合物已被研究用于抗癌细胞系的抗增殖活性,暗示了2-环丙基噻唑-4-羧酸在抗癌药物开发中的潜在作用 (Lu et al., 2021)。
安全和危害
未来方向
属性
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWMYLRGKBHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596147 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylthiazole-4-carboxylic acid | |
CAS RN |
478366-05-1 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

